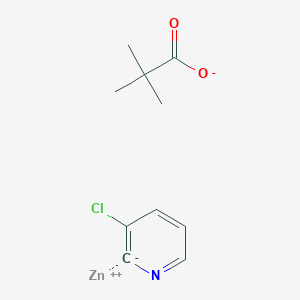
zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate is a complex compound that combines zinc with a pyridine derivative and a dimethylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate typically involves the coordination of zinc ions with the pyridine derivative and the dimethylpropanoate group. One common method involves the reaction of zinc chloride with 3-chloro-2H-pyridin-2-ide and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of zinc-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their activity and function. The pyridine derivative and dimethylpropanoate group can also participate in binding interactions, contributing to the overall effect of the compound. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;2-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate
- Zinc;3-bromo-2H-pyridin-2-ide;2,2-dimethylpropanoate
- Zinc;3-chloro-2H-pyridin-2-ide;2,2-diethylpropanoate
Uniqueness
Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate is unique due to the specific combination of the 3-chloro-2H-pyridin-2-ide and 2,2-dimethylpropanoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Propiedades
IUPAC Name |
zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.C5H10O2.Zn/c6-5-2-1-3-7-4-5;1-5(2,3)4(6)7;/h1-3H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXPTXDBRVJDTQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=[C-]N=C1)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
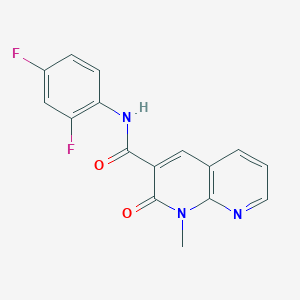

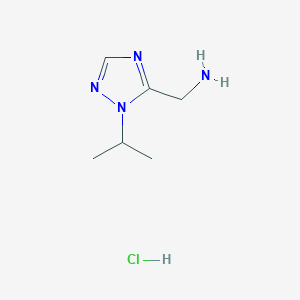
![6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)
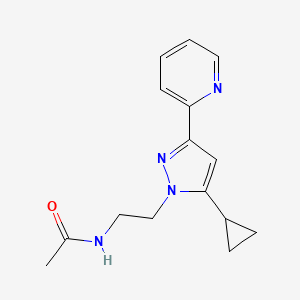
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)
![1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2605563.png)
![4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2605566.png)
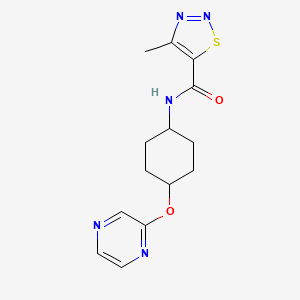
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)
